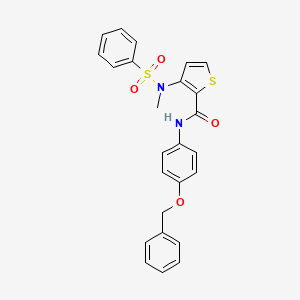

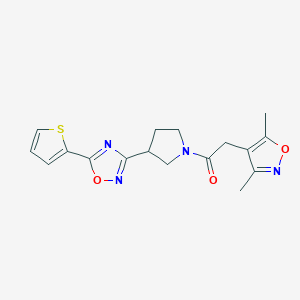

![molecular formula C22H25N3O4S B2540693 N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 950345-31-0](/img/structure/B2540693.png)

N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide" is a polycyclic N-heterocyclic compound that appears to be related to a class of substances with potential biological activity, particularly as kinase inhibitors. The related structures in the provided papers suggest that these compounds may have applications in various fields, including as herbicides and in the inhibition of specific kinases such as CLK1 and DYRK1A, which are involved in cellular signaling and regulation .

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, often starting with a substituted pyrimidine or thiophene, which is then further modified through various chemical reactions such as cyclization, condensation, and rearrangement. For example, the synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues was achieved via a microwave-accelerated multi-step synthesis involving the condensation of various anilines with intermediates derived from amino-substituted benzofuran or benzothiophene precursors . Similarly, the synthesis of related pyrimidine and thiadiazole ring-containing compounds was performed using a series of reactions starting with a dimethoxy-pyrimidinyl-oxy-benzaldehyde, followed by ring closure and further reaction with aroxy-propionyl chlorides .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of N-(3,4-dimethoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine was determined to be orthorhombic with specific lattice parameters, providing insights into the three-dimensional arrangement of atoms within the crystal . This information is crucial for understanding the biological mechanism of action as the molecular conformation can significantly influence the interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds involves interactions with various reagents to form new structures. For example, the reaction of N-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)amidines with hydroxylamine hydrochloride resulted in ring cleavage and subsequent ring closure to form new cyclization products . These reactions are indicative of the potential for these compounds to undergo further chemical transformations, which could be exploited in the design of new molecules with desired biological activities.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide" are not detailed in the provided papers, related compounds have been characterized by their physical state, solubility, and crystallographic parameters. For instance, the crystallographic data of a related herbicidal compound provided information on its molecular weight, space group, unit cell dimensions, and density . These properties are essential for understanding the compound's stability, solubility, and suitability for various applications.

Applications De Recherche Scientifique

Crystal Structure Analysis

Research on similar chemical structures has focused on determining their crystal structures to understand their physical and chemical properties better. For instance, studies on compounds with comparable structural motifs have elucidated their effective herbicidal activity and provided detailed crystallographic data. These insights are crucial for designing compounds with specific biological activities or physical properties (Liu et al., 2008).

Herbicidal Activity

Compounds related to N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide have been designed and synthesized to explore their potential as selective herbicides. Preliminary bioassays have indicated that some of these compounds display moderate to good selective herbicidal activity against specific plant species. Such research contributes to the development of new, more efficient, and selective herbicides for agricultural applications (Man‐Yun Liu & De-Qing Shi, 2014).

Kinase Inhibition for Therapeutic Applications

A compound with a similar structural framework has been identified as a new inhibitor of CLK1 and DYRK1A kinases, enzymes involved in numerous cellular processes, including cell cycle regulation and neurodevelopment. The inhibition of these kinases is a potential therapeutic strategy for treating diseases such as Alzheimer's and cancer. The solid-state data obtained from these compounds could enlighten the biological mechanism of action, providing a foundation for the development of new drugs (J. Guillon et al., 2013).

Novel Heterocyclic Systems

Research into similar compounds has led to the discovery of new heterocyclic systems. These studies not only expand our knowledge of chemical diversity but also uncover new frameworks that could be of pharmaceutical or material science interest. For example, derivatives of the benzo[5,6]cyclohepta[1,2,3-Cd]thieno[3,2-C]pyridine system have been synthesized, revealing unique crystal structures and potential for further chemical modification (J. Bremner et al., 1988).

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-28-15-9-8-13(12-16(15)29-2)23-19(26)11-10-18-24-21(27)20-14-6-4-3-5-7-17(14)30-22(20)25-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,23,26)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCLIWWFXDXERT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)

![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)

![2-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2540619.png)

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2540622.png)

![Ethyl 4-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2540627.png)

![2-[2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetic Acid](/img/structure/B2540628.png)

![(1-(4-Fluorophenyl)cyclopropyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2540633.png)